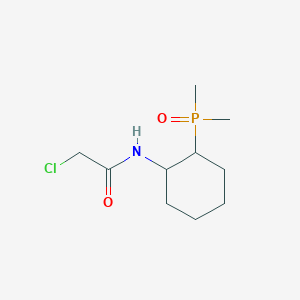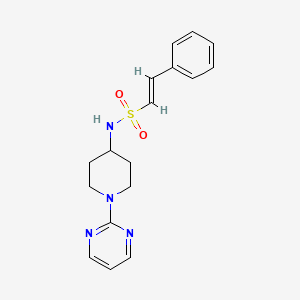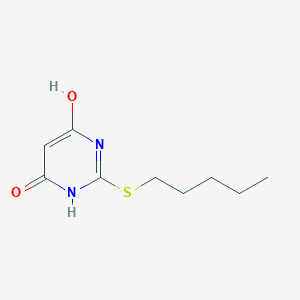![molecular formula C22H22N4O2S B2932896 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-89-3](/img/no-structure.png)
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research: Analgesic and Anti-inflammatory Properties
The indole moiety is a common feature in many pharmacologically active compounds. The presence of the indol-3-yl group in this compound suggests potential analgesic and anti-inflammatory properties, as seen in other indole derivatives . Research could explore the efficacy of this compound in pain management and inflammation control, possibly offering a new class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Antiviral Activity: SARS-CoV-2 and Influenza
Indole derivatives have been studied for their antiviral properties, particularly against influenza and coronaviruses . This compound could be investigated for its potential to inhibit viral replication or enhance immune response, contributing to the treatment of viral infections like COVID-19.
Neuropharmacology: Neuromodulation and Behavior
The structure of this compound resembles that of tryptamine, a precursor to serotonin, which plays a crucial role in mood and behavior . Research could focus on the neuropharmacological applications, examining its effects on cognition, memory, and mood disorders.
Cancer Research: Antitumor Activity
Indole derivatives are known for their role in cancer treatment, either as chemotherapeutic agents or as compounds that can modulate the biological pathways involved in cancer progression . This compound’s potential antitumor activity could be a significant area of research, aiming to understand its mechanism of action and therapeutic efficacy.
Antimicrobial Research: Antibiotic Tolerance and Biofilm Formation
The compound’s structure suggests it could influence bacterial metabolism and biofilm formation, as other indole derivatives enhance E. coli persister cell formation . It could be valuable in studying antibiotic resistance and developing strategies to combat persistent bacterial infections.
Synthetic Chemistry: Novel Synthesis Methods
The complex structure of this compound presents a challenge in synthetic chemistry, offering an opportunity to develop novel synthesis methods . Research could focus on improving the efficiency and yield of the synthesis process, potentially leading to the discovery of new reactions and catalysts.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzamide with 3-bromo-1-propanol to form 3-(2-bromoethyl)-2-aminobenzamide. This intermediate is then reacted with indole-3-carboxaldehyde to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide. The final compound is obtained by reacting 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'.", "Starting Materials": [ "2-aminobenzamide", "3-bromo-1-propanol", "indole-3-carboxaldehyde", "morpholine", "sulfur", "base" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(2-bromoethyl)-2-aminobenzamide.", "Step 2: 3-(2-bromoethyl)-2-aminobenzamide is reacted with indole-3-carboxaldehyde in the presence of a base to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide.", "Step 3: 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide is reacted with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
CAS-Nummer |
689767-89-3 |
Produktname |
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Molekularformel |
C22H22N4O2S |
Molekulargewicht |
406.5 |
IUPAC-Name |
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29) |
InChI-Schlüssel |
LPPROLRAZZNISH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)
![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)